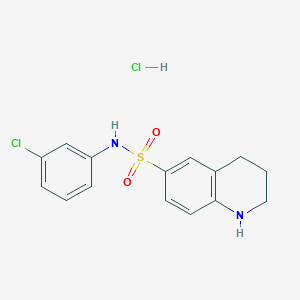

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride: is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a chlorophenyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride typically involves multiple steps:

-

Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline derivative, an aldehyde, and an alkene. The reaction is usually carried out in the presence of an acid catalyst such as trifluoroacetic acid.

-

Introduction of the Chlorophenyl Group: : The next step involves the introduction of the chlorophenyl group. This can be done through a Friedel-Crafts acylation reaction, where the tetrahydroquinoline is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the chlorophenyl-tetrahydroquinoline intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

-

Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoline derivatives.

-

Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.

-

Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides, which can introduce various substituents into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted sulfonamide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C15H15ClN2O2S

- Molecular Weight : 322.81 g/mol

- IUPAC Name : N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The presence of a sulfonamide group enhances its pharmacological profile.

Antimicrobial Activity

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride exhibits significant antimicrobial properties. Studies have indicated that compounds in the tetrahydroquinoline class can inhibit bacterial growth effectively. For instance, modifications of similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

The neuroprotective potential of sulfonamide derivatives has been documented in several studies. Compounds similar to N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide have shown the ability to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in neurodegenerative diseases like Parkinson's disease . The activation of this pathway could position this compound as a candidate for further neuroprotective studies.

Anticancer Activity

Emerging research indicates that certain tetrahydroquinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The sulfonamide moiety may enhance these effects by modulating various cellular pathways involved in cancer progression.

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by targeting specific pathways in the body.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride

- N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride

- N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-5-sulfonamide hydrochloride

Uniqueness

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride is unique due to the specific position of the sulfonamide group on the quinoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituent positions. Additionally, the presence of the chlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C₁₅H₁₃ClN₂O₃S

- Molecular Weight : 322.8 g/mol

- CAS Number : 1039942-73-8

- Density : Not available

- Boiling Point : Not available

The compound features a sulfonamide group which is known to enhance its biological activity by facilitating interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide can inhibit the MCL-1 protein, a member of the BCL-2 family associated with cancer cell survival. Overexpression of MCL-1 is linked to resistance against conventional chemotherapy. The sulfonyl moiety in these compounds significantly contributes to their inhibitory ability against MCL-1, enhancing their potential as anticancer agents .

2. Antimicrobial Properties

The compound exhibits notable antimicrobial activity. Research has shown that tetrahydroquinoline derivatives can inhibit the growth of various bacterial strains. For instance, studies on related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide could possess similar properties .

Case Study 1: MCL-1 Inhibition

A study focused on the design of novel inhibitors for MCL-1 revealed that modifications in the sulfonamide structure led to significant enhancements in binding affinity. The introduction of specific aryl groups increased the inhibitory activity over 73-fold compared to earlier compounds. This highlights the potential for N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide as a scaffold for developing effective MCL-1 inhibitors .

Case Study 2: Antimicrobial Activity

In vitro assays conducted on related tetrahydroquinoline derivatives showed promising results against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various derivatives, indicating that modifications in the structure could lead to improved antimicrobial efficacy. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

| C | 16 | Pseudomonas aeruginosa |

This table illustrates the varying effectiveness of different derivatives and underscores the potential application of N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide in antimicrobial therapy .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S.ClH/c16-12-4-1-5-13(10-12)18-21(19,20)14-6-7-15-11(9-14)3-2-8-17-15;/h1,4-7,9-10,17-18H,2-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAITHMYSJPVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.